L-NIL hydrochloride is a selective inhibitor of inducible nitric oxide synthase (iNOS). [, , , , , , , , , , , , , , , , ] Nitric oxide synthases (NOS) are a family of enzymes that catalyze the production of nitric oxide (NO) from L-arginine. NO is a signaling molecule involved in various physiological and pathological processes. [, , , , , ]
L-NIL's selectivity for iNOS over other isoforms, such as nNOS and eNOS, makes it a valuable tool in studying the specific roles of iNOS in various biological processes and disease models. [, , , , , , , , ]
The synthesis of L-NIL hydrochloride typically involves the modification of L-lysine to introduce an iminoethyl group at the nitrogen site. The general synthetic pathway includes:
The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice, and reaction time to improve yield and purity .
L-NIL hydrochloride has a molecular formula of C₆H₁₄Cl₂N₄O and a molecular weight of approximately 195.11 g/mol. The structure features:
The compound's three-dimensional conformation allows it to effectively bind to the active site of iNOS, thereby inhibiting its activity .
L-NIL hydrochloride primarily acts through competitive inhibition of iNOS, which catalyzes the conversion of L-arginine to nitric oxide and L-citrulline. The inhibition mechanism involves:
The compound exhibits varying degrees of inhibition across different isoforms, with IC50 values indicating its potency against iNOS compared to eNOS and nNOS .
The mechanism by which L-NIL hydrochloride inhibits iNOS involves several key steps:
Studies have shown that effective concentrations for inhibiting iNOS range from 0.4 µM to 3.3 µM, demonstrating its potency in both in vitro and in vivo settings .
L-NIL hydrochloride exhibits several notable physical and chemical properties:
These properties make L-NIL hydrochloride an effective tool for studying nitric oxide synthase activity within biological systems .
L-NIL hydrochloride has been employed in various scientific studies, including:
Nitric oxide (NO) serves as a critical signaling molecule with diverse physiological and pathological roles in biological systems. This gaseous mediator participates in essential processes including vasodilation, neurotransmission, and immune defense mechanisms. Produced through the enzymatic conversion of L-arginine to L-citrulline, NO synthesis is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). Under physiological conditions, NO functions at nanomolar concentrations as a regulator of vascular tone and endothelial function, activating soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP), which mediates smooth muscle relaxation [5] [8]. However, dysregulated NO production, particularly at micromolar concentrations, contributes significantly to pathological processes through the formation of reactive nitrogen species (RNS). The reaction between NO and superoxide anion (O₂⁻) yields peroxynitrite (ONOO⁻), a potent oxidant capable of protein nitration, lipid peroxidation, and DNA damage [5] [9]. This dualistic nature positions NO as a crucial mediator at the intersection of physiological regulation and pathological mechanisms.
Inducible nitric oxide synthase (iNOS, NOS2) represents one of three distinct NOS isoforms, alongside neuronal NOS (nNOS, NOS1) and endothelial NOS (eNOS, NOS3). Unlike its calcium-dependent constitutive counterparts, iNOS functions independently of intracellular calcium fluctuations due to its tight binding with calmodulin even at low calcium concentrations (≤ 30 nM) [8]. Structurally, iNOS exists as a homodimeric enzyme with each monomer containing an oxygenase domain (binding sites for heme, tetrahydrobiopterin [BH₄], and L-arginine) and a reductase domain (binding sites for FAD, FMN, and NADPH) [8]. A flexible linker region connects these domains and facilitates electron transfer during catalysis. Following induction, iNOS produces sustained high-output NO (micromolar concentrations) that functions primarily as a cytotoxic agent in immune defense but also contributes to tissue damage when unregulated.
The transcriptional regulation of iNOS occurs through complex signaling pathways activated by proinflammatory stimuli. Lipopolysaccharide (LPS) and cytokines (e.g., IFN-γ, TNF-α, IL-1β) activate pathways including JAK/STAT, NF-κB, and MAPK, leading to iNOS expression in various cell types [5] [8]. While traditionally characterized as an inducible enzyme exclusively expressed during inflammation, recent evidence identifies constitutive iNOS (ciNOS) expression in multiple tissues under physiological conditions, including lung, heart, brain, and immune cells [8] [10]. This basal expression contributes to essential functions such as heart rate regulation and respiratory exchange, challenging the conventional dichotomy of "physiological" constitutive NOS versus "pathological" inducible NOS.
In pathological contexts, persistent iNOS induction drives numerous disease processes. In pulmonary hypertension (PH), iNOS-derived NO contributes to vascular remodeling through peroxynitrite-mediated oxidative stress and endothelial dysfunction [2] [5]. During sepsis, excessive iNOS activity causes hypotension and tissue damage, while in chronic inflammatory conditions, it promotes insulin resistance, neurodegeneration, and cancer progression [5] [8] [9]. The paradoxical protective roles of iNOS in certain contexts, such as ischemic preconditioning, further highlight its functional complexity [5] [8].
The development of selective iNOS inhibitors stems from the need to target pathological NO overproduction while preserving beneficial NO signaling from constitutive isoforms. Non-selective NOS inhibitors (e.g., L-NAME, L-NMMA) indiscriminately block all NOS isoforms, leading to hypertensive effects from eNOS inhibition and neurotoxicity from nNOS blockade, thereby limiting their therapeutic utility [3] [6]. Selective iNOS inhibition offers a strategic approach to mitigate inflammation-driven pathology without compromising physiological NO functions. Research demonstrates that iNOS-specific inhibitors reduce vascular remodeling in experimental PH, attenuate endotoxin-induced organ damage, and improve outcomes in models of inflammatory bowel disease and arthritis [2] [5] [9].
The therapeutic rationale is particularly compelling in pulmonary hypertension, where preclinical studies show that iNOS inhibition decreases right ventricular pressure, alleviates ventricular hypertrophy, and improves cardiopulmonary function [2] [5]. The failure of early iNOS inhibitors in clinical trials may stem from oversimplified drug development strategies based on the outdated dichotomy of NOS isoforms and insufficient consideration of iNOS's physiological roles [8] [10]. Contemporary research emphasizes context-specific inhibition and recognizes that iNOS may exert protective effects in certain pathologies, necessitating precise pharmacological tools like L-NIL hydrochloride for target validation and mechanistic studies [3] [5] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1